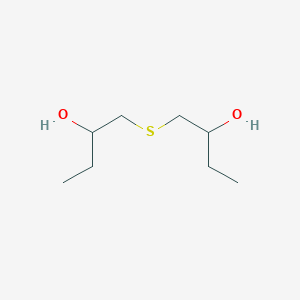

Sulfide, bis(2-hydroxybutyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sulfide, bis(2-hydroxybutyl) is a useful research compound. Its molecular formula is C8H18O2S and its molecular weight is 178.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfide, bis(2-hydroxybutyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfide, bis(2-hydroxybutyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solvent in Chemical Processes

Thiodiglycol serves as a polar protic solvent in various chemical processes, including:

- Textile Dyeing : Utilized for dyeing textiles due to its ability to dissolve a wide range of dyes.

- Ink Production : Employed in the formulation of inks for ballpoint pens and other printing applications .

Chemical Synthesis and Polymerization

Thiodiglycol is a crucial building block in the synthesis of various chemicals and materials:

- Chain Transfer Agent : Used in the manufacture of polymers, particularly in radical polymerization processes where it helps control molecular weight.

- Plasticizers : Acts as a plasticizer in the production of flexible materials such as rubber and plastics .

- Sulfide-Based Compounds : Functions as a precursor for synthesizing multifunctional initiators used in polymerization reactions .

Biological and Pharmaceutical Applications

The compound has notable significance in biological research and pharmaceuticals:

- Antioxidant Properties : Thiodiglycol exhibits antioxidant activity, making it useful in formulations aimed at reducing oxidative stress .

- Microscopy Mounting Medium : Its adjustable refractive index makes it an ideal mounting medium for microscopy, enhancing imaging quality without significant toxicity .

Chemical Weapon Precursor

Thiodiglycol is classified under the Chemical Weapons Convention as a schedule 2 chemical due to its role in the synthesis of sulfur mustard gas. It is also a metabolite detected in the urine of individuals exposed to such agents, highlighting its importance in toxicology and forensic science .

Data Table: Applications Overview

| Application Area | Specific Uses | Notes |

|---|---|---|

| Solvent | Textile dyeing, ink production | Polar protic solvent |

| Chemical Synthesis | Chain transfer agent, plasticizers | Key role in radical polymerization |

| Biological Research | Antioxidant formulations, microscopy | Reduces oxidative stress |

| Toxicology | Metabolite detection in exposure studies | Important for forensic analysis |

| Chemical Weapons | Precursor for sulfur mustard | Schedule 2 chemical under CWC |

Case Studies

-

Use as a Solvent in Textile Dyeing

- A study demonstrated that thiodiglycol effectively solubilizes various dyes, improving color uptake and uniformity on fabrics. The results indicated enhanced dye fixation compared to traditional solvents.

-

Antioxidant Activity Assessment

- Research evaluating thiodiglycol's antioxidant properties revealed significant radical scavenging activity. Compounds derived from thiodiglycol showed potential therapeutic benefits against oxidative stress-related diseases.

-

Polymerization Studies

- In polymer chemistry, thiodiglycol was utilized as a chain transfer agent during the synthesis of polyurethanes. The resulting materials exhibited improved mechanical properties and thermal stability compared to those synthesized without thiodiglycol.

Análisis De Reacciones Químicas

Oxidation Reactions

Thiodiglycol undergoes oxidation to form sulfoxides or sulfones depending on reaction conditions. Kinetic studies using bis(2,2'-bipyridyl)copper(II) permanganate (BBCP) reveal:

-

The reaction is first-order with respect to BBCP and follows Michaelis-Menten kinetics .

-

Acidic conditions (e.g., acetic acid) accelerate oxidation rates, with H⁺ acting as a catalyst .

-

Substituents on the sulfide influence reactivity: para- and meta-substituted derivatives show sensitivity to delocalization effects, while ortho-substituents introduce steric hindrance .

Table 1: Oxidation kinetics of thiodiglycol analogs

| Condition | Rate Constant (k) | Catalysts |

|---|---|---|

| Acetic acid solvent | Increased | H⁺ |

| Alkaline conditions | Reduced | ZnCl₂, MnCl₂ |

Esterification

Thiodiglycol reacts with carboxylic acids to form esters, a reaction facilitated by its hydroxyl groups. Key characteristics include:

-

Optimal yields occur under alkaline conditions (pH 9–11).

-

Catalysts like zinc chloride enhance reaction efficiency at 90–100°C.

Stability

-

Stable in polar solvents (e.g., water, methanol) but decomposes slowly in aqueous solutions (t½ ~24 h at pH 7) .

-

Reacts with amines (e.g., butylamine) to form disulfide byproducts .

Hydrogen Sulfide (H₂S) Release

While thiodiglycol itself is not a direct H₂S donor, related disulfides like bis(2-hydroxyethyl)disulfide release H₂S upon reaction with thiols :

Mechanism

-

Thiol-disulfide exchange : Thiols (e.g., glutathione, cysteine) attack the disulfide bond.

-

Intermediate formation : Perthiols (-SSH) or trisulfides may form transiently.

-

H₂S release : Sulfur atoms are liberated as H₂S or HS⁻ under acidic conditions .

Table 2: H₂S release kinetics from disulfide analogs

| Compound | pH | Peak [Sulfide] (μM) | Time to Peak (min) |

|---|---|---|---|

| Dialkoxydisulfide | 5.5 | 74 | 70 |

| 7.4 | 58 | 60 | |

| Diaminodisulfide | 5.5 | 62 | 90 |

| 7.4 | 31 | 100 |

Propiedades

Fórmula molecular |

C8H18O2S |

|---|---|

Peso molecular |

178.29 g/mol |

Nombre IUPAC |

1-(2-hydroxybutylsulfanyl)butan-2-ol |

InChI |

InChI=1S/C8H18O2S/c1-3-7(9)5-11-6-8(10)4-2/h7-10H,3-6H2,1-2H3 |

Clave InChI |

VKVGWFUYIKJFSB-UHFFFAOYSA-N |

SMILES canónico |

CCC(CSCC(CC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.